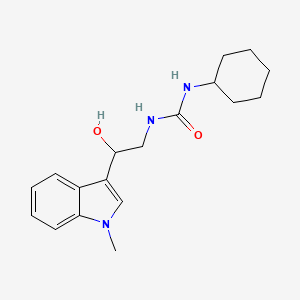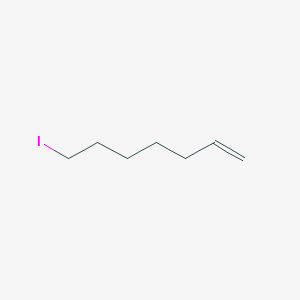
3-isopentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"3-isopentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one" is a complex chemical compound often utilized for its unique structural features and potential applications in medicinal chemistry and materials science. Its multifaceted structure, incorporating both quinazolinone and oxadiazole moieties, renders it a promising candidate for various scientific investigations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of "3-isopentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one" typically involves a multi-step process One common approach starts with the formation of the quinazolinone core via the condensation of anthranilic acid derivatives with suitable aldehydes or ketones under acidic or basic conditions Following this, the oxadiazole ring is introduced through cyclization reactions involving hydrazides and carbonyl compounds
Industrial Production Methods
Industrial-scale production of this compound would likely employ continuous flow synthesis to enhance reaction efficiency and yield. This involves leveraging automated reactors where the reagents are continuously fed into the system and the product is continuously collected. Optimizing parameters such as reagent concentration, temperature, and residence time is crucial to achieving high purity and yield in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
"3-isopentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one" is prone to several types of chemical reactions:
Oxidation: : It can undergo oxidative transformations, especially at the thioether linkage, resulting in sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can target the oxadiazole ring or the trifluoromethyl group, leading to hydrogenated products.
Substitution: : Both electrophilic and nucleophilic substitutions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Typical reagents include:
Oxidizing agents: hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: lithium aluminum hydride, sodium borohydride.
Substitution reagents: halogenated compounds, Grignard reagents, and organolithiums. Reactions are typically conducted under inert atmospheres (e.g., nitrogen or argon) and require rigorous control of temperature and pH to avoid unwanted side reactions.
Major Products Formed
Reaction products vary widely depending on the conditions and reagents used. Oxidation may yield sulfoxides or sulfones, reduction could result in partially or fully hydrogenated derivatives, and substitution reactions produce variously functionalized aromatics.
Wissenschaftliche Forschungsanwendungen
"3-isopentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one" is significant in numerous research fields:
Chemistry: : Serves as a building block for the synthesis of more complex molecules.
Medicine: : Investigated for potential pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial effects.
Industry: : Used in the development of new materials, especially in polymers and advanced composites due to its stability and electronic properties.
Wirkmechanismus
The compound exerts its effects through multiple pathways:
Molecular Targets: : May interact with various enzymes and receptors, modulating their activity.
Pathways Involved: : Potential to impact signal transduction pathways, gene expression, and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Several structurally related compounds exist:
Similar Compounds: : Examples include other quinazolinone derivatives, oxadiazole-containing molecules, and compounds featuring trifluoromethylphenyl groups.
Uniqueness: : This compound's combination of quinazolinone and oxadiazole units along with the trifluoromethyl group provides a distinct set of properties, particularly in terms of electronic effects and steric hindrance, making it a unique entity in its class.
This should cover a detailed and thorough article on the compound "3-isopentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one". Any other chemistry rabbit holes you want to dive into?
Eigenschaften
IUPAC Name |
3-(3-methylbutyl)-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O2S/c1-14(2)10-11-30-21(31)17-8-3-4-9-18(17)27-22(30)33-13-19-28-20(29-32-19)15-6-5-7-16(12-15)23(24,25)26/h3-9,12,14H,10-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKUEXYPBKFXQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzyl 3-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2400621.png)

![N-methyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/new.no-structure.jpg)

![(Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide](/img/structure/B2400627.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide](/img/structure/B2400636.png)
![2-(3-chlorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2400637.png)
![5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2400640.png)


